molecular formula C13H16O3 B021823 2-[p-(2-Methyl-1,2-epoxypropyl)phenyl]propionic Acid CAS No. 75626-00-5

2-[p-(2-Methyl-1,2-epoxypropyl)phenyl]propionic Acid

Cat. No. B021823
CAS RN: 75626-00-5
M. Wt: 220.26 g/mol
InChI Key: SKAHDOGTKBOBNX-UHFFFAOYSA-N
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Description

“2-[p-(2-Methyl-1,2-epoxypropyl)phenyl]propionic Acid” is a compound with the CAS Number 75626-00-5 . It has a molecular weight of 220.26 and a molecular formula of C13H16O3 . This compound is used in proteomics research .


Physical And Chemical Properties Analysis

This compound is oil soluble and can dissolve in Dichloromethane and Methanol . It should be stored at -20° C . The density of this compound is 1.149g/cm3 .

Scientific Research Applications

  • Antidiabetic Activity :

    • Exhibits potent efficacy in lowering both glucose and lipids in animal models without causing body weight gain, suggesting potential in treating type 2 diabetes and dyslipidemia (Liu et al., 2005).
    • Demonstrates remarkable blood glucose lowering activity in fasted guinea pigs (Wolff & Kühnle, 1986).
    • Shows antidiabetic activity in rodent models of type 2 diabetes, highlighting its potential as a therapeutic agent (Cobb et al., 1998).
  • Antiproliferative Activity :

    • Methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates exhibit antiproliferative activity against human HCT-116 and MCF-7 cell lines, indicating potential applications in cancer research (El Rayes et al., 2019).
  • Chemical Synthesis :

    • Methyl 2-hydroxyimino-3-phenyl-propionate serves as a precursor of β-amino acids, with its crystal structure exhibiting inter-molecular hydrogen bonds, which is significant in chemical synthesis and crystallography studies (Li et al., 2009).
    • The synthesis of 2-(4-bromomethylphenyl) propionic acid and its ester from p-methybenzyl cyanide yields significant percentages, showcasing a method in organic synthesis (Cheng Qing-rong, 2011).
  • Biotechnological Applications :

    • Covalent immobilized Aspergillus oryzae lipase catalyzes enantioselective resolution of (R, S)-2-Phenoxy-Propionic Acid Methyl Ester, which has potential industrial applications, particularly in the production of optically active compounds (Zhong et al., 2019).
  • Analytical Chemistry :

    • Two automated liquid-liquid extraction methods were developed for determining 2-α-(5,7-dipropyl-3-(trifluoromethyl)-1,2-benzisoxazol-6-yl]oxy-2-methyl propionic acid in human plasma, an advancement in analytical methodologies (Riffel et al., 2005).
  • Crystallography :

    • The crystal structure of 2-methyl-2-(2,4,5-trichlorophenoxy)propionic acid has been determined, contributing to the field of crystallography and molecular structure analysis (Kennard et al., 1982).
  • Enzymatic Resolution :

    • The enzymatic resolution method using esterase from Serratia marcescens strain Sr-41 allows for the synthesis of optically active phenylglycidate methyl ester, an intermediate in the synthesis of diltiazem, a coronary vasodilator (Shibatani et al., 1992).

properties

IUPAC Name

2-[4-(3,3-dimethyloxiran-2-yl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-8(12(14)15)9-4-6-10(7-5-9)11-13(2,3)16-11/h4-8,11H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKAHDOGTKBOBNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C2C(O2)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70504489
Record name 2-[4-(3,3-Dimethyloxiran-2-yl)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70504489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[p-(2-Methyl-1,2-epoxypropyl)phenyl]propionic Acid

CAS RN

75626-00-5
Record name 4-(3,3-Dimethyl-2-oxiranyl)-α-methylbenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75626-00-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-(3,3-Dimethyloxiran-2-yl)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70504489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[p-(2-Methyl-1,2-epoxypropyl)phenyl]propionic Acid
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2-[p-(2-Methyl-1,2-epoxypropyl)phenyl]propionic Acid
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2-[p-(2-Methyl-1,2-epoxypropyl)phenyl]propionic Acid
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2-[p-(2-Methyl-1,2-epoxypropyl)phenyl]propionic Acid
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2-[p-(2-Methyl-1,2-epoxypropyl)phenyl]propionic Acid
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2-[p-(2-Methyl-1,2-epoxypropyl)phenyl]propionic Acid

Citations

For This Compound
1
Citations
M Bataineh, J Nolte, B Kuhlmann… - Current …, 2006 - ingentaconnect.com
The scope of this study was to investigate the fate and behavior of selected pharmaceuticals and main metabolites under defined conditions in model systems simulating slow sand …
Number of citations: 8 www.ingentaconnect.com

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